molecular formula C6H10O3 B8614715 Methyl 2-(2-methyloxiran-2-yl)acetate

Methyl 2-(2-methyloxiran-2-yl)acetate

Cat. No. B8614715
M. Wt: 130.14 g/mol
InChI Key: QPKVWLYBZRSTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-methyloxiran-2-yl)acetate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(2-methyloxiran-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-methyloxiran-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl 2-(2-methyloxiran-2-yl)acetate

InChI

InChI=1S/C6H10O3/c1-6(4-9-6)3-5(7)8-2/h3-4H2,1-2H3

InChI Key

QPKVWLYBZRSTKW-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

200 mg (1.53 mmol) of racemic methyl 2-methyloxiraneacetate was dissolved in 30 mL Tris-SO4 buffer (200 mM, pH 7.5), followed by addition of purified enzyme (15 mg of halohydrin dehalogenase HheC in 450 ρL buffer) and 38 mg (0.77 mmol) NaCN. The reaction mixture was stirred at room temperature (22° C.) and monitored by gas chromatography (GC). The reaction was stopped after 2 h and extracted 3×25 mL ethylacetate. The organic phase was dried over Na2SO4 and evaporated. The crude product was chromatographed on a silica gel 60 H column using pentane/CH2Cl2 (4:6) as eluent. This yielded pure (S)-methyl 2-methyloxiraneacetate (75 mg, 37% yield, e.e. 81%) and (S)-methyl 4-cyano-3-hydroxy-3-methylbutanoate (84 mg, 35% yield, e.e.>99%). The optical purities were determined by GC using a Chiraldex G-TA column (30 m×0.25 mm×0.25 μm). The NMR data were identical with those of synthesized racemic reference compounds.
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
Tris SO4
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
halohydrin
Quantity
15 mg
Type
reactant
Reaction Step Two
Name
Quantity
38 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.